![molecular formula C6H14ClNO5 B13837759 D-[UL-13C6]Glucosamine Hydrochloride](/img/structure/B13837759.png)
D-[UL-13C6]Glucosamine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-[UL-13C6]Glucosamine Hydrochloride: is a stable isotope-labeled compound of glucosamine hydrochloride. It is primarily used in research to trace and study metabolic pathways. This compound is a derivative of glucosamine, an amino sugar found in chitin, mucoproteins, and mucopolysaccharides. It has applications in various fields, including medicine, biology, and chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of D-[UL-13C6]Glucosamine Hydrochloride typically involves the hydrolysis of chitin, a natural polymer found in the exoskeletons of crustaceans. The hydrolysis is carried out using hydrochloric acid under controlled conditions. The optimal conditions for hydrolysis include a temperature of 90°C, a hydrochloric acid concentration of 36%, and a reaction time of 3.5 hours .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the extraction of chitin from crustacean shells, followed by hydrolysis with hydrochloric acid. The resulting glucosamine hydrochloride is then purified and labeled with the stable isotope 13C6 .
Analyse Chemischer Reaktionen
Types of Reactions: D-[UL-13C6]Glucosamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the amino group to a carbonyl group.
Reduction: The reduction of the carbonyl group back to an amino group.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield glucosaminic acid, while reduction can regenerate the original glucosamine hydrochloride .
Wissenschaftliche Forschungsanwendungen
D-[UL-13C6]Glucosamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in metabolic studies to understand the pathways and mechanisms of glucosamine metabolism.
Biology: The compound is used to study the role of glucosamine in cellular processes, including cell membrane stability and signaling pathways.
Medicine: It has potential therapeutic applications in the treatment of osteoarthritis and other joint-related conditions due to its anti-inflammatory properties.
Industry: The compound is used in the production of dietary supplements and pharmaceuticals
Wirkmechanismus
The mechanism of action of D-[UL-13C6]Glucosamine Hydrochloride involves its incorporation into cellular pathways where it exerts its effects. The positively charged amino groups of glucosamine can bind to cell membranes, enhancing their stability and protecting against tissue damage. This binding also promotes cell proliferation and differentiation, contributing to wound healing and tissue regeneration .
Vergleich Mit ähnlichen Verbindungen
D-Glucosamine Hydrochloride: The non-labeled version of the compound, commonly used in dietary supplements.
N-Acetyl-D-Glucosamine: Another derivative of glucosamine, used in similar applications but with different metabolic pathways.
Chondroitin Sulfate: Often used in combination with glucosamine for joint health supplements
Uniqueness: D-[UL-13C6]Glucosamine Hydrochloride is unique due to its stable isotope labeling, which allows for precise tracing in metabolic studies. This feature makes it invaluable in research settings where understanding the detailed pathways and mechanisms of glucosamine metabolism is crucial .
Eigenschaften
Molekularformel |
C6H14ClNO5 |
|---|---|
Molekulargewicht |
221.59 g/mol |
IUPAC-Name |
[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxan-3-yl]azanium;chloride |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4-,5-,6?;/m1./s1/i1+1,2+1,3+1,4+1,5+1,6+1; |
InChI-Schlüssel |
QKPLRMLTKYXDST-CBIGNMKJSA-N |
Isomerische SMILES |
[13CH2]([13C@@H]1[13C@H]([13C@@H]([13C@H]([13CH](O1)O)[NH3+])O)O)O.[Cl-] |
Kanonische SMILES |
C(C1C(C(C(C(O1)O)[NH3+])O)O)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


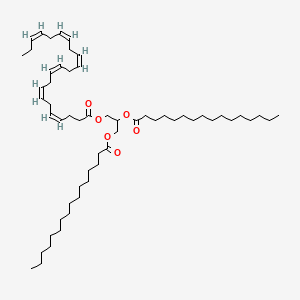
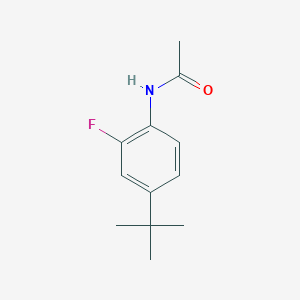
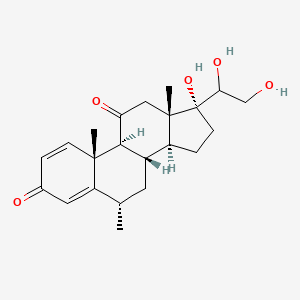
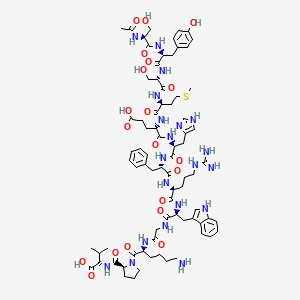
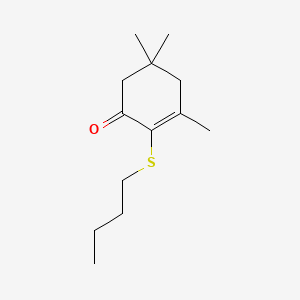
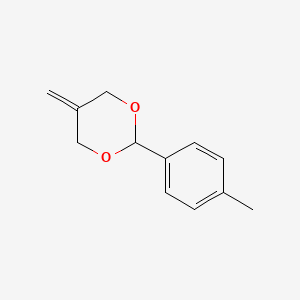
![2-Methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)propanenitrile](/img/structure/B13837740.png)
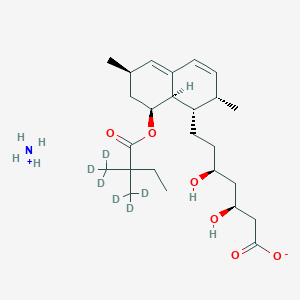

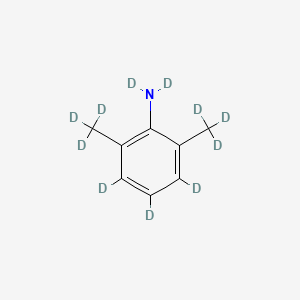

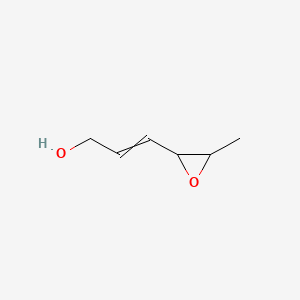
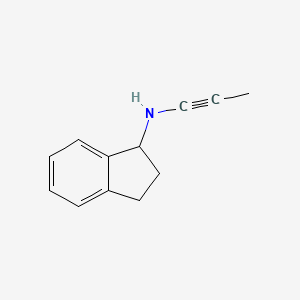
![Methyl-1H[1,2,3]triazolo[4,5-b]pyridin-6-amine](/img/structure/B13837780.png)
